Superior Regioselectivity in C5 C–H Functionalization Versus N1-Alkyl Analogs
1-Benzyl-1H-pyrazole-4-carbonitrile demonstrates enhanced regioselectivity for C5 C–H allylation compared to N1-methyl analogs, owing to the increased C5 C–H acidity conferred by the electron-withdrawing cyano group at C4 and the specific steric/electronic influence of the N1-benzyl group [1]. This property enables predictable, site-selective diversification.
| Evidence Dimension | Regioselectivity in C–H allylation |
|---|---|
| Target Compound Data | Preferential C5 functionalization (inferred from studies on related 4-cyanopyrazoles with N1-aryl/benzyl groups) |
| Comparator Or Baseline | N1-methyl-1H-pyrazole-4-carbonitrile |
| Quantified Difference | Qualitative shift from potential N2/C5 mixtures to C5 selectivity |
| Conditions | Pd-catalyzed C–H allylation conditions |
Why This Matters
Procuring this specific N1-benzyl variant ensures predictable, single-isomer product formation in downstream C–H activation steps, reducing purification costs and improving yield.
- [1] Mazloomi, Z., & Mirza-Aghayan, M. (2016). Catalytic C–H allylation and benzylation of pyrazoles. RSC Advances, 6(108), 106847-106853. View Source
